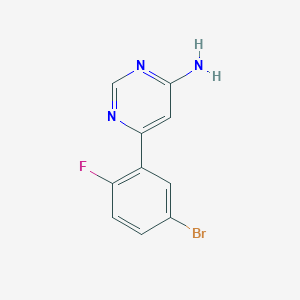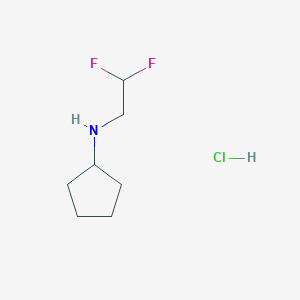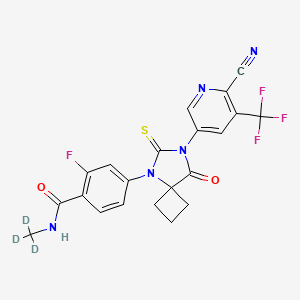
Apalutamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apalutamide-d3 is a deuterated form of apalutamide, a nonsteroidal antiandrogen used primarily in the treatment of prostate cancer. Apalutamide works by inhibiting the action of androgens, which are hormones that promote the growth of prostate cancer cells. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of apalutamide, as the presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apalutamide-d3 involves the incorporation of deuterium atoms into the apalutamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated solvents such as deuterated chloroform or deuterated methanol during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of deuterium atoms into the desired positions on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and solvents. The production process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the incorporation of deuterium atoms and to ensure the consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Apalutamide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the stability and reactivity of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the type of reaction being studied. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may produce deuterated analogs with altered functional groups. These products are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine their structure and purity .
Applications De Recherche Scientifique
Apalutamide-d3 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of apalutamide. In chemistry, it is used to investigate the stability and reactivity of the compound under different conditions. In biology and medicine, this compound is used in preclinical studies to understand its effects on prostate cancer cells and to develop new therapeutic strategies. The compound is also used in industrial research to optimize the production process and to develop new formulations of apalutamide .
Mécanisme D'action
Apalutamide-d3 exerts its effects by binding to the androgen receptor and inhibiting its activation by androgens. This prevents the androgen receptor from translocating to the nucleus and binding to DNA, thereby inhibiting the transcription of androgen-responsive genes. The inhibition of androgen receptor signaling leads to decreased proliferation of prostate cancer cells and increased apoptosis. The presence of deuterium atoms in this compound can alter its metabolic pathways, potentially leading to improved stability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Apalutamide-d3 include other nonsteroidal antiandrogens such as enzalutamide and darolutamide. These compounds also inhibit androgen receptor signaling and are used in the treatment of prostate cancer.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can alter its metabolic pathways and improve its stability. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of apalutamide. Additionally, the deuterated form may have improved therapeutic properties compared to the non-deuterated form .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and mechanism of action of apalutamide. Its unique properties, due to the presence of deuterium atoms, make it an important tool for developing new therapeutic strategies and optimizing production processes.
Propriétés
Formule moléculaire |
C21H15F4N5O2S |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3 |
Clé InChI |
HJBWBFZLDZWPHF-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


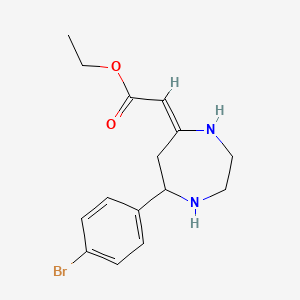
![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)
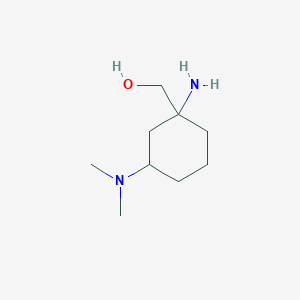
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
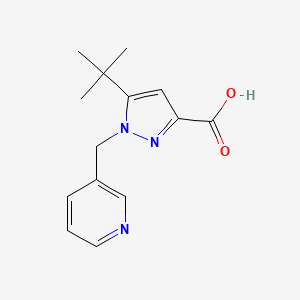

![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15128733.png)
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-pyridin-2-ylvinyl]-6,7-dihydro-1-benzothien-2-yl}acetamide hydrochloride](/img/structure/B15128736.png)
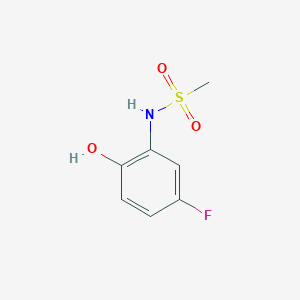
![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)
![N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide](/img/structure/B15128756.png)
